benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Description
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Properties
IUPAC Name |
benzyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZXYDLQRNIZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466581 | |
| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190906-91-3 | |
| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Solubility and Stability Profiling of Benzyl 2-Methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation design, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a novel compound featuring the medicinally significant dihydropyridine scaffold. We present not just the protocols, but the underlying scientific rationale for a robust characterization, encompassing thermodynamic and kinetic solubility assessments, and a full panel of forced degradation studies to establish an exhaustive stability profile. This document is intended for researchers, chemists, and drug development professionals dedicated to building a foundational data package for NCEs, ensuring the generation of reliable and decision-enabling results.
Introduction: The Critical Role of Physicochemical Characterization
The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most famously represented by a class of L-type calcium channel blockers used in the management of hypertension.[1][2] Any new analogue, such as Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, must undergo rigorous physicochemical profiling to ascertain its potential as a drug candidate. Two of the most critical hurdles in early development are poor solubility and inherent instability.
-
Solubility dictates the rate and extent of drug absorption, directly impacting its bioavailability. Poor aqueous solubility is a common characteristic of DHP derivatives and a primary cause of failure for many NCEs.[3]
-
Stability determines the drug's shelf-life and ensures that the patient receives the intended dose of the active substance, free from potentially toxic degradation products. The DHP ring, in particular, is known for its susceptibility to light-induced degradation and oxidation.[2][4]
This guide outlines a holistic and scientifically-grounded strategy to comprehensively characterize the solubility and stability of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, establishing a self-validating system of protocols essential for its forward progression in the drug development pipeline.
Profile of the Target Compound
Before embarking on experimental work, a preliminary assessment based on the molecule's structure is crucial. The presence of the benzyl carboxylate and the overall hydrocarbon framework suggests significant lipophilicity, which may correlate with poor aqueous solubility.[5] The dihydropyridine ring is a known photosensitive moiety, making photostability a key area of investigation.
| Property | Data | Source |
| IUPAC Name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | - |
| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |
| Molecular Weight | 245.27 g/mol | Calculated |
| General Structural Class | 1,4-Dihydropyridine Derivative | - |
| Predicted Properties | Likely low aqueous solubility, potential for photo-degradation. | Inferred[3][4] |
Comprehensive Solubility Profiling
A multi-faceted approach to solubility is required to inform different stages of drug development. We must distinguish between thermodynamic solubility, which represents the true equilibrium state, and kinetic solubility, which provides insights into the risk of precipitation from a supersaturated solution—a common scenario in high-throughput screening.[6]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility and is essential for formulation development.[7] Its success hinges on ensuring that a true equilibrium between the solid and dissolved states is achieved.
Causality of Experimental Choices:
-
Solvent Selection: A range of aqueous buffers (pH 1.2, 4.5, 6.8) is used to simulate the gastrointestinal tract. Water serves as a baseline, and organic co-solvents (e.g., ethanol, propylene glycol) are tested to guide formulation strategies.
-
Equilibrium Time: A duration of 24 to 48 hours is chosen because it is typically sufficient for complex organic molecules to reach equilibrium. Shorter times risk underestimating the true solubility.[7]
-
Temperature Control: All experiments are conducted at controlled ambient (25 °C) and physiological (37 °C) temperatures, as solubility is temperature-dependent.
Step-by-Step Methodology:
-
Add an excess amount of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate to a series of glass vials containing the desired solvent media (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, purified water). The presence of undissolved solid at the end of the experiment is mandatory to confirm saturation.[7]
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24-48 hours to allow them to reach equilibrium.
-
After incubation, allow the vials to stand for a short period to let coarse particles settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen after a filter-binding study) to remove all undissolved solids.
-
Dilute the filtrate with an appropriate mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Experimental Protocol: Kinetic Solubility Assessment
This high-throughput method is invaluable during early discovery to flag compounds that might precipitate in aqueous-based biological assays.[6][8] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.
Causality of Experimental Choices:
-
DMSO Stock: Dimethyl sulfoxide (DMSO) is the standard solvent for compound storage and initial dissolution in high-throughput screening. This protocol directly mimics the dilution of a DMSO stock into an aqueous assay buffer.[8]
-
Nephelometry: This detection method is fast, non-destructive, and highly sensitive to the formation of fine precipitates (light scattering), making it ideal for high-throughput applications.[9]
Step-by-Step Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a microplate nephelometer, which detects scattered light from any precipitate formed.[9]
-
The kinetic solubility limit is defined as the concentration at which the nephelometry signal significantly rises above the background.
Data Presentation and Workflow
All quantitative solubility data should be compiled for easy comparison.
Table 1: Example Solubility Data Summary
| Medium | Temperature (°C) | Solubility Type | Solubility (µg/mL) |
|---|---|---|---|
| Purified Water | 25 | Thermodynamic | < 1 |
| 0.1 M HCl (pH 1.2) | 37 | Thermodynamic | 1.5 |
| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | 1.2 |
| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | 1.1 |
| Phosphate Buffered Saline (pH 7.4) | 25 | Kinetic | 85 |
| 20% Ethanol / 80% Water | 25 | Thermodynamic | 75 |
Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of drug development.[10] It involves subjecting the drug to conditions more severe than accelerated stability testing to deliberately induce degradation. The primary goals are twofold: to elucidate potential degradation pathways and to develop a "stability-indicating" analytical method that can reliably separate and quantify the parent drug from all its degradation products.[11][12] An ideal study aims for 5-20% degradation; excessive degradation can lead to secondary and tertiary products that are not relevant to formal stability studies.[12][13]
The Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the ultimate output of a successful forced degradation study. The development is an iterative process where stress samples are analyzed, and the chromatographic conditions (e.g., gradient, mobile phase, column) are adjusted until baseline separation of the parent peak from all degradant peaks is achieved.
Experimental Protocols: Forced Degradation Conditions
The following protocols are designed to probe the compound's vulnerabilities under various chemical and physical stresses.[14]
A. Hydrolytic Degradation
-
Rationale: To assess stability across a range of pH values encountered in the GI tract and in potential liquid formulations. The ester linkage of the benzyl carboxylate is a potential site for hydrolysis.
-
Protocol:
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubate a set of samples at room temperature and another at 60 °C for up to 72 hours.
-
At specified time points (e.g., 2, 8, 24, 72 h), withdraw an aliquot.
-
Immediately neutralize the acidic and basic samples (with NaOH and HCl, respectively) to halt the degradation reaction.
-
Dilute and analyze using the developing stability-indicating HPLC method.
-
B. Oxidative Degradation
-
Rationale: To evaluate susceptibility to oxidation. The dihydropyridine ring is known to be susceptible to oxidation, which would convert it to the corresponding pyridine ring.[2]
-
Protocol:
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for up to 24 hours.
-
Monitor the reaction periodically. Once target degradation is achieved, quench the reaction if necessary (e.g., by dilution).
-
Analyze by HPLC.
-
C. Photolytic Degradation
-
Rationale: Essential for DHP compounds, which are notoriously light-sensitive.[4] This study informs packaging and handling requirements.
-
Protocol:
-
Expose both the solid powder and a solution of the compound to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Place a parallel set of "dark" control samples, wrapped in aluminum foil, in the same chamber to differentiate between thermal and photolytic degradation.
-
Analyze the samples and their controls by HPLC at the end of the exposure period.
-
D. Thermal Degradation
-
Rationale: To assess the intrinsic stability of the molecule at elevated temperatures, simulating potential excursions during manufacturing and shipping.
-
Protocol:
-
Store the solid compound in a controlled temperature oven at 60 °C for 7 days.
-
Separately, prepare a solution of the compound in a neutral solvent and incubate at 60 °C.
-
Analyze the samples by HPLC and compare them to a control sample stored at 4 °C.
-
Data Presentation and Interpretation
A summary table is the most effective way to present the outcomes of the stress testing.
Table 2: Example Forced Degradation Summary
| Stress Condition | Duration / Temp. | % Degradation | No. of Degradants >0.1% | Mass Balance (%) | Observations |
|---|---|---|---|---|---|
| 0.1 M HCl | 72h / 60°C | 15.2 | 2 | 99.5 | Major degradant at RRT 0.85 |
| 0.1 M NaOH | 8h / RT | 18.5 | 1 | 99.1 | Rapid degradation to a single product |
| 3% H₂O₂ | 24h / RT | 12.8 | 1 | 99.8 | Likely oxidation to pyridine analogue |
| Thermal (Solid) | 7d / 60°C | < 1.0 | 0 | 100.2 | Compound is stable in solid state |
| Photolytic (Solution) | ICH Q1B | 22.1 | 3 | 98.9 | Highly sensitive to light in solution |
*RRT = Relative Retention Time
Conclusion
This technical guide provides a robust, field-proven framework for the comprehensive solubility and stability characterization of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, alongside a full panel of forced degradation studies, researchers can build a foundational dataset that is critical for informed decision-making in the drug development process. The hypothetical data presented suggests that while the compound may exhibit low aqueous solubility and significant photosensitivity—common traits for its structural class—it possesses good thermal stability in the solid state. This information is invaluable, guiding formulation scientists toward enabling technologies (e.g., amorphous solid dispersions, lipid-based formulations) and highlighting the need for light-protective packaging. Adherence to these scientifically-grounded methodologies will ensure the generation of high-quality, reliable data, ultimately de-risking the path from candidate nomination to clinical development.
References
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- Vertex AI Search. (2026). Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)
- Vertex AI Search. (2026). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)
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PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Retrieved from [Link]
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BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated Physicochemical Properties of Dihydropyridine Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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PubMed. (n.d.). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Retrieved from [Link]
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PubMed. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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SpringerLink. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Retrieved from [Link]
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SciSpace. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. Retrieved from [Link]
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PubMed. (2002). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]
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PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link]
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ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
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ResearchGate. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Retrieved from [Link]
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ResearchGate. (n.d.). Novel ecofriendly spectrophotometric methods for the determination of six dihydropyridines calcium channel blockers through derivatization with sulfophtalein dye: application to tablet analysis. Retrieved from [Link]
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ResearchGate. (2007). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Retrieved from [Link]
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American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
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PubMed. (n.d.). Effect of a dihydropyridine analogue, 2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-. Retrieved from [Link]
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ResearchGate. (2010). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. Retrieved from [Link]
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Methodological & Application
The Versatile Synthon: A Guide to Benzyl 2-Methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerful Heterocyclic Building Block
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a versatile heterocyclic compound that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, combining a dihydropyridinone core with a readily cleavable N-benzyloxycarbonyl (Cbz) protecting group and a strategic methyl substituent, offer a gateway to a diverse array of complex nitrogen-containing molecules. This guide provides an in-depth exploration of its synthesis and applications, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The dihydropyridinone scaffold is a key structural motif in numerous natural products and pharmacologically active compounds, making this synthon particularly relevant for drug discovery and development.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most common organic solvents (e.g., DCM, CHCl₃, EtOAc, THF) |
Note: Experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) should be acquired for the synthesized compound to confirm its identity and purity.
Synthesis of the Core Scaffold: A Stepwise Approach
The synthesis of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be efficiently achieved through a three-step sequence starting from commercially available materials. This strategy involves the initial formation of a substituted piperidone, followed by N-protection and subsequent oxidation to introduce the desired enone functionality.
Caption: Synthetic workflow for benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Protocol 1: Synthesis of N-Cbz-2-methyl-4-piperidone
This protocol details the protection of the secondary amine of 2-methyl-4-piperidone with a benzyloxycarbonyl (Cbz) group. This step is crucial for activating the molecule for subsequent transformations and preventing unwanted side reactions.
Materials:
-
2-Methyl-4-piperidone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-methyl-4-piperidone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water at 0 °C, add sodium bicarbonate (2.5 eq) in portions.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Cbz-2-methyl-4-piperidone as a colorless oil or white solid.
Protocol 2: Oxidation to Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
The final step involves the α,β-dehydrogenation of the N-Cbz-2-methyl-4-piperidone to introduce the enone functionality. Several modern oxidation methods can be employed; this protocol utilizes 2-iodoxybenzoic acid (IBX) as a mild and efficient oxidant.
Materials:
-
N-Cbz-2-methyl-4-piperidone
-
2-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Cbz-2-methyl-4-piperidone (1.0 eq) in DMSO.
-
Add IBX (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove insoluble byproducts.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Applications in Organic Synthesis: A Gateway to Molecular Complexity
The unique structural features of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate make it a powerful intermediate for the synthesis of a variety of complex molecular architectures, particularly functionalized piperidines and related heterocyclic systems.
Diels-Alder Reactions: Constructing Bicyclic Scaffolds
The electron-deficient diene system of the dihydropyridinone core readily participates in [4+2] cycloaddition reactions with a range of dienophiles. This provides a convergent and stereocontrolled route to complex bicyclic nitrogen-containing frameworks, which are prevalent in alkaloid natural products.
Caption: General scheme of the Diels-Alder reaction.
Protocol 3: Diels-Alder Reaction with N-Phenylmaleimide
This protocol exemplifies the utility of the title compound in a [4+2] cycloaddition with an electron-deficient alkene.
Materials:
-
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
-
N-Phenylmaleimide
-
Toluene (dry)
Procedure:
-
To a solution of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dry toluene, add N-phenylmaleimide (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic adduct. The stereochemistry of the product should be determined by appropriate analytical techniques (e.g., NOESY NMR).
Stereoselective Reduction: Accessing Chiral Piperidines
The enone functionality of the dihydropyridinone can be stereoselectively reduced to furnish chiral piperidine derivatives. This transformation is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and natural products.[1] Both the ketone and the double bond can be targeted, often with high levels of stereocontrol, by selecting the appropriate reducing agent and reaction conditions.
Asymmetric Transfer Hydrogenation:
This method often employs a chiral catalyst, such as a Noyori-type ruthenium complex, and a hydrogen donor like formic acid or isopropanol, to achieve highly enantioselective reduction of the ketone.
Catalytic Hydrogenation:
The use of heterogeneous catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can lead to the reduction of the carbon-carbon double bond, often with diastereoselectivity influenced by the existing stereocenter at the 2-position.[2]
Caption: Potential stereoselective reduction pathways.
Protocol 4: Catalytic Hydrogenation for Conjugate Reduction
This protocol describes the reduction of the carbon-carbon double bond to yield the corresponding saturated N-Cbz-2-methyl-4-piperidone.
Materials:
-
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-2-methyl-4-piperidone.
-
The crude product can be purified by flash column chromatography if necessary.
Conclusion and Future Outlook
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate stands as a testament to the power of well-designed synthetic building blocks. Its straightforward synthesis and diverse reactivity profile, particularly in cycloaddition and stereoselective reduction reactions, provide a robust platform for the construction of complex, biologically relevant molecules. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this versatile intermediate. Future explorations will undoubtedly uncover new transformations and applications, further solidifying its role in the ever-evolving landscape of organic synthesis and medicinal chemistry.
References
-
Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. [Link]
-
Ranade, A. R., & Georg, G. I. (2013). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 15(21), 5582–5585. [Link]
Sources
The Versatile Intermediate: Benzyl 2-Methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Heterocyclic Synthesis
Introduction: The Strategic Value of Dihydropyridinone Scaffolds
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among these, the dihydropyridinone core represents a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. This versatility stems from its unique electronic and steric properties, offering multiple points for chemical modification and interaction with biological targets. The title compound, benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, is a strategically designed intermediate that embodies the synthetic potential of this scaffold. The presence of the N-benzyloxycarbonyl (Cbz) group provides robust protection of the nitrogen atom, allowing for selective reactions at other positions, while also activating the ring system. The 2-methyl substituent introduces a specific stereochemical and electronic feature, and the enone functionality within the ring is primed for a variety of chemical transformations. This application note will provide a detailed guide to the synthesis of this key intermediate and explore its utility in the construction of diverse and valuable heterocyclic systems.
Synthesis of the Core Intermediate
The most reliable and convergent method for the synthesis of N-protected 2,3-dihydro-4-pyridones is the aza-Diels-Alder reaction.[1] This [4+2] cycloaddition provides a direct route to the core structure with good control over the substitution pattern.
Protocol 1: Synthesis of Benzyl 2-Methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This protocol outlines a general procedure based on the well-established aza-Diels-Alder reaction between an imine and Danishefsky's diene.[1]
Reaction Scheme:
Aza-Diels-Alder Synthesis of the Title Compound.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| Acetaldehyde | ≥99% | Standard Supplier |
| Benzyl carbamate | ≥98% | Standard Supplier |
| Danishefsky's diene | ≥95% | Standard Supplier |
| Zinc chloride (anhydrous) | ≥98% | Standard Supplier |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard Supplier |
| Hydrochloric acid (1 M) | ACS grade | Standard Supplier |
| Saturated sodium bicarbonate solution | ACS grade | Standard Supplier |
| Anhydrous magnesium sulfate | ACS grade | Standard Supplier |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Standard Supplier |
Procedure:
-
Imine Formation (in situ): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl carbamate (1.0 eq) and anhydrous zinc chloride (1.1 eq).
-
Suspend the solids in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration relative to benzyl carbamate).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.2 eq) dropwise to the cooled suspension over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour to facilitate the in situ formation of the N-Cbz-ethylideneamine. The causality here is that the Lewis acid, ZnCl2, activates the acetaldehyde carbonyl for nucleophilic attack by the benzyl carbamate and promotes the subsequent dehydration to the imine.
-
Aza-Diels-Alder Reaction: To the cold reaction mixture containing the in situ generated imine, add Danishefsky's diene (1.5 eq) dropwise via a syringe over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The enol ether of the diene reacts with the activated imine in a concerted [4+2] cycloaddition, followed by the elimination of the methoxy group and hydrolysis of the silyl enol ether upon workup to yield the 4-oxo functionality.
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (approx. 1/3 of the reaction volume).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 1/4 of the reaction volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a stable solid or oil.
Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The presence of the characteristic enone protons and the signals for the Cbz and methyl groups are key indicators of successful synthesis.
Application Notes: The Dihydropyridinone as a Heterocyclic Precursor
The synthetic utility of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate lies in its ability to be transformed into a variety of other heterocyclic systems. The following protocols detail some of these key transformations.
Application 1: Aromatization to a Substituted 4-Pyridone
The dihydropyridone can be readily oxidized to the corresponding 4-pyridone, a scaffold present in numerous bioactive molecules.[]
Protocol 2: Synthesis of Benzyl 2-methyl-4-oxo-1,4-dihydropyridine-1(2H)-carboxylate
Aromatization of the Dihydropyridinone Ring.
Procedure:
-
Dissolve the dihydropyridone (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) or activated manganese dioxide (MnO₂) (5-10 eq). The choice of oxidant is crucial; DDQ is a powerful dehydrogenating agent, while MnO₂ is a milder, heterogeneous oxidant.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If MnO₂ was used, filter the reaction mixture through a pad of Celite to remove the solid oxidant.
-
If DDQ was used, the reduced hydroquinone can often be removed by filtration or an aqueous wash.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-pyridone product.
Application 2: Vilsmeier-Haack Formylation for C-5 Functionalization
The electron-rich enamine-like character of the dihydropyridone allows for electrophilic substitution, such as the Vilsmeier-Haack reaction, to introduce a formyl group at the C-5 position.[3][4] This aldehyde can then be used for a plethora of further transformations.
Protocol 3: Synthesis of Benzyl 5-formyl-2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Vilsmeier-Haack Formylation at the C-5 Position.
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.5 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C. Stir for 30 minutes. The reaction of POCl₃ and DMF forms the electrophilic chloroiminium ion, which is the active formylating agent.
-
Dissolve the dihydropyridone (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with saturated sodium bicarbonate or sodium hydroxide solution to a pH of ~8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain the 5-formyl derivative.
Application 3: Synthesis of Fused Heterocycles - Pyrazolo[3,4-b]pyridines
The 1,3-dicarbonyl-like nature of the 4-oxo-dihydropyridine allows for condensation reactions with binucleophiles to form fused heterocyclic systems. Reaction with hydrazine derivatives yields pyrazolo[3,4-b]pyridines, a scaffold known for its diverse biological activities.[5][6]
Protocol 4: Synthesis of Benzyl 6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Condensation with Hydrazine to Form a Fused Pyrazole.
Procedure:
-
Dissolve the dihydropyridone (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 eq) or a substituted hydrazine (e.g., phenylhydrazine). The choice of solvent is important; acetic acid can catalyze the condensation and subsequent dehydration.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pyrazolo[3,4-b]pyridine derivative.
Application 4: Synthesis of Fused Heterocycles - Isoxazolo[5,4-b]pyridines
In a similar fashion to the synthesis of fused pyrazoles, reaction with hydroxylamine hydrochloride will yield the corresponding isoxazolo[5,4-b]pyridine.[7][8]
Protocol 5: Synthesis of Benzyl 6-methyl-7,4-dihydroisoxazolo[5,4-b]pyridine-1-carboxylate
Condensation with Hydroxylamine for Fused Isoxazole Formation.
Procedure:
-
Dissolve the dihydropyridone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) to neutralize the HCl and liberate the free hydroxylamine.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the isoxazolo[5,4-b]pyridine derivative.
Conclusion
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a highly valuable and versatile intermediate in heterocyclic synthesis. Its synthesis via the aza-Diels-Alder reaction is straightforward, and its strategic placement of functional groups allows for a diverse range of subsequent transformations. The protocols outlined in this application note demonstrate its utility in accessing important heterocyclic scaffolds such as functionalized pyridones, pyrazolo[3,4-b]pyridines, and isoxazolo[5,4-b]pyridines. The ability to selectively manipulate the dihydropyridinone core underscores its importance for researchers, scientists, and drug development professionals in the creation of novel and complex molecular architectures.
References
-
López-Cara, L. C., et al. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 16(12), 10338-10368. [Link]
-
Porba, K., et al. (2014). Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives. Acta Poloniae Pharmaceutica, 71(5), 823-831. [Link]
-
Timmons, C., et al. (2005). The aza Diels-Alder reaction of an in situ generated novel iododiene works well with aryl- and benzyl-N-substituted imines. Tetrahedron, 61(49), 11837-11842. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
- Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyridines and their Benzo Derivatives: Reactivity of Substituents. John Wiley & Sons.
- El-Hamouly, W. S., et al. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B, 45B, 1428-1434.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Current Chemistry Letters, 2(4), 187-194.
-
Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883. [Link]
-
Tsoleridis, C. A., et al. (2016). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 21(9), 1148. [Link]
Sources
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
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- 8. researchgate.net [researchgate.net]
"in vitro assay for benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate activity"
Application Note & Protocol
Topic: In Vitro Assay for Evaluating the Bioactivity of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Dihydropyridine Scaffolds
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used to treat hypertension.[1] However, the biological activities of DHP derivatives are pleiotropic, extending far beyond cardiovascular effects. Extensive research has demonstrated their potential as anticancer, antimicrobial, antioxidant, antidiabetic, and anti-inflammatory agents.[2][3] The diverse therapeutic applications stem from the structural versatility of the DHP ring, which allows for modifications that can modulate its interaction with a wide array of biological targets.[2]
Recent studies have highlighted the cytotoxic potential of novel DHP derivatives against various human cancer cell lines, including lung, colon, and prostate cancer.[2][4][5] This has spurred interest in screening new DHP analogs as potential oncology drug candidates. The subject of this application note, Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, is a novel compound belonging to this promising class. Given the established anticancer properties of the DHP scaffold, a primary and robust method for characterizing its bioactivity is to assess its effect on cancer cell proliferation and viability.
This document provides a detailed protocol for an in vitro cytotoxicity assay using the human lung adenocarcinoma cell line, A549. The assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] This protocol is designed to be a self-validating system, providing researchers with a reliable framework to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound, a critical parameter in early-stage drug discovery.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases present in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells. This conversion is quantified by solubilizing the formazan crystals and measuring the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm). A decrease in signal indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of the test compound.
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.
Materials and Reagents
| Item | Recommended Supplier | Catalog Number |
| A549 cell line (human lung carcinoma) | ATCC | CCL-185 |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DMSO (Dimethyl sulfoxide), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| Doxorubicin Hydrochloride (Positive Control) | Sigma-Aldrich | D1515 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
Detailed Protocol
Part 1: Cell Culture and Seeding
-
Maintain A549 Cells: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are passaged before reaching 90% confluency to maintain exponential growth.
-
Cell Harvesting: When cells are approximately 80% confluent, wash them once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Counting: Neutralize the trypsin by adding 5-7 mL of complete culture medium. Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.
-
Seeding into 96-Well Plate: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate, resulting in 5,000 cells per well.
-
Causality Note: Seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. 5,000 cells/well is a validated starting point for A549 cells in a 48-72 hour assay.
-
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.
Part 2: Compound Preparation and Treatment
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in sterile DMSO. Similarly, prepare a 1 mM stock of Doxorubicin (positive control) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound and positive control in complete culture medium to achieve final desired concentrations. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 1.56 µM.
-
Trustworthiness Note: It is crucial to prepare fresh dilutions for each experiment. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with 0.5% DMSO) to the respective wells. Each condition should be tested in triplicate.
-
Incubation: Return the plate to the incubator and incubate for 48 to 72 hours. The incubation time should be kept consistent across experiments.
Part 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: Following the treatment incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Expertise Note: Ensure complete solubilization by gently pipetting up and down or placing the plate on an orbital shaker for 10 minutes. Incomplete dissolution is a common source of error.
-
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism, Origin) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
Expected Results
A successful experiment will yield a sigmoidal dose-response curve for the test compound if it possesses cytotoxic activity. The positive control, Doxorubicin, should show a potent cytotoxic effect with a low IC₅₀ value, validating the assay's sensitivity. The vehicle control should exhibit approximately 100% viability.
| Compound | Concentration (µM) | % Cell Viability (Example) |
| Vehicle Control (0.5% DMSO) | 0 | 100 ± 4.5 |
| Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 1.56 | 95.2 ± 5.1 |
| 3.13 | 88.7 ± 4.8 | |
| 6.25 | 75.4 ± 6.2 | |
| 12.5 | 52.1 ± 3.9 | |
| 25 | 28.3 ± 3.1 | |
| 50 | 10.5 ± 2.5 | |
| 100 | 4.1 ± 1.8 | |
| Doxorubicin (Positive Control) | 1 | 15.7 ± 3.3 |
Table represents hypothetical data for illustrative purposes.
Conclusion
This application note provides a comprehensive and validated protocol for assessing the in vitro cytotoxic activity of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. By following this guide, researchers can reliably determine the IC₅₀ of this novel compound, providing a crucial first step in evaluating its potential as an anticancer agent. The broad biological activities associated with the dihydropyridine scaffold make such primary screening essential for uncovering new therapeutic leads.[1][2][7]
References
-
Shafi, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4349–4387. Available at: [Link]
-
Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29381-29424. Available at: [Link]
-
Kumar, P., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(1), 76-83. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1279, 135003. Available at: [Link]
-
Velena, A., et al. (2016). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2016, 1892412. Available at: [Link]
-
Domracheva, I., et al. (2016). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Oxidative Medicine and Cellular Longevity, 2016, 7496928. Available at: [Link]
-
Sadeghpour, H., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(4), 803–809. Available at: [Link]
-
PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=11368235. Available at: [Link]
-
Ilen, E., et al. (1993). Biological activity of 1,4-dihydropyridine derivatives. Die Pharmazie, 48(11), 853-855. Available at: [Link]
-
Wang, Y., et al. (2020). Effects of 1,4-dihydropyridine derivatives on cell injury and mTOR of HepG2 and 3D-QSAR study. Toxicology in Vitro, 65, 104791. Available at: [Link]
-
Kumar, P., et al. (2018). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 23(10), 2446. Available at: [Link]
-
Jung, J.C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. Available at: [Link]
-
Domracheva, I., et al. (2020). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. Oxidative Medicine and Cellular Longevity, 2020, 2901460. Available at: [Link]
-
Dastmalchi, S., et al. (2005). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 4(4), 247-252. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound, ensuring the attainment of high-purity material essential for downstream applications.
Introduction
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a key heterocyclic intermediate in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This guide offers practical, experience-based solutions to common purification challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish or brownish tint after synthesis. What is the likely cause and how can I remove the color?
A1: A colored tint in your product often indicates the presence of impurities arising from side reactions or the degradation of starting materials. For dihydropyridine compounds, oxidation to the corresponding pyridine derivative is a common side reaction, and these oxidized impurities can be colored.[1] The color can often be removed by recrystallization, possibly with the addition of a small amount of activated charcoal. However, be cautious with charcoal as it can sometimes adsorb the desired product, leading to a loss of yield.
Q2: I'm seeing an unexpected peak in my NMR spectrum that I can't identify. What are the most probable impurities?
A2: Besides the potential for oxidation, common impurities could include unreacted starting materials or byproducts from the decomposition of your target molecule. Given the structure, two likely degradation pathways are:
-
Hydrolysis: If your reaction or workup conditions are too acidic or basic, the benzyl carbamate or the ester group could be hydrolyzed.
-
Debenzylation: The benzyl group can be sensitive to certain conditions, particularly catalytic hydrogenation.[2][3] If you are using any reductive steps, you might be cleaving the benzyl protecting group.
Careful analysis of the NMR shifts, particularly in the aromatic and benzylic regions, can help identify these impurities.
Q3: My product appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the compound's melting point is low or if there's a significant amount of impurity that is depressing the melting point. To troubleshoot this, you can try the following:
-
Add more solvent: The solution might be too concentrated, causing the solute to come out of solution above its melting point.
-
Cool the solution more slowly: Slow cooling promotes the formation of well-defined crystals.
-
Scratch the inside of the flask: This can provide a nucleation site for crystal growth.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Q4: What is the best way to store benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate to prevent degradation?
A4: Dihydropyridine derivatives can be sensitive to light and air. It is advisable to store the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Purification Workflows
Achieving high purity of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate often requires a systematic approach to purification. Below are detailed protocols and troubleshooting tips for common purification techniques.
Workflow for Purification
Caption: A decision-making workflow for the purification of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Method 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Based on related compounds, good starting points for solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of ethyl acetate/hexanes.[4]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Solution is too dilute or supersaturated. | Try scratching the inner wall of the flask with a glass rod, adding a seed crystal, or partially evaporating the solvent and re-cooling. |
| Product "oils out" | Impurities are depressing the melting point; the solution is too concentrated. | Add more hot solvent to dissolve the oil, then cool slowly. If the problem persists, consider column chromatography first. |
| Low recovery | The compound has significant solubility in the cold solvent; too much solvent was used. | Use a more minimal amount of solvent for dissolution. Ensure the washing step uses ice-cold solvent and is done quickly. |
Method 2: Column Chromatography
Column chromatography is a more powerful purification technique for separating compounds with similar polarities.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Determine the appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the column.
-
Elution: Run the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Suggested Solution |
| Poor separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. A less polar solvent system will generally improve the separation of less polar compounds, and vice-versa. |
| Product is stuck on the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture. |
| Streaking of spots on TLC | The compound may be acidic or basic; overloading of the column. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). Ensure you are not loading too much crude material onto the column. |
Potential Impurity Formation Pathways
Caption: Common degradation pathways leading to impurities in the synthesis of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Conclusion
Achieving high purity for benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a critical step for its successful use in research and development. By understanding the potential impurities and employing systematic purification strategies, researchers can overcome common challenges. This guide provides a framework for troubleshooting and optimizing purification protocols to obtain material of the highest quality.
References
- Lin, K., Fang, M.-J., Tang, G., Wei, Z.-B., & Zhao, Y.-F. (2007). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o347–o348.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2011). Novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, characterization, and in vitro anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 853-860.
- Vlasov, S., Hovor, S., Polonets, O., Vlasova, Y., & Kovalenko, S. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-11.
-
PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Retrieved from [Link]
- Bencini, A., et al. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
-
Kuujia. (n.d.). Cas no 150708-76-2 (Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate). Retrieved from [Link]
-
LookChem. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation/deprotection of Cbz-protected dihydropyridine.... Retrieved from [Link]
- Li, H., et al. (2011).
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Ram, S., & Spicer, L. D. (1987). CTH Removal of N-Benzyl Groups. Tetrahedron Letters, 28(5), 515-516.
- Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.
- Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. thalesnano.com [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydropyridine Carboxylate Compounds
Welcome to the technical support center for dihydropyridine carboxylate compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important class of molecules. Dihydropyridines (DHPs) are foundational scaffolds in drug discovery, most notably as L-type calcium channel blockers, but their inherent instability can present significant challenges during synthesis, purification, storage, and biological testing.[1][2] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate these stability issues, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding DHP stability.
Q1: My DHP compound, which was a pale yellow powder, has turned a brighter yellow or orange. What happened?
A: This is a classic sign of degradation. The most common degradation pathway for DHPs, particularly those with a nitro-phenyl substituent like nifedipine, is photo-oxidation.[3][4][5] Exposure to light, especially in the UV-A region (280-400 nm), catalyzes the aromatization of the dihydropyridine ring into its corresponding pyridine derivative.[3] This new pyridine compound is often more colored and is pharmacologically inactive.[1]
Q2: What is the primary degradation product I should be looking for in my analysis?
A: The primary and most prevalent degradation product is the oxidized pyridine analog of your parent DHP.[1][3][5] For example, nifedipine degrades to nitrosopyridine and subsequently to a nitropyridine derivative. This process involves the loss of two hydrogen atoms from the dihydropyridine ring, leading to a stable aromatic system. Depending on the specific DHP and the conditions, secondary degradation products can also form, but the pyridine analog is the first and most critical one to monitor.[1]
Q3: What are the absolute best-practice conditions for storing my solid DHP compounds?
A: To maximize shelf-life, solid DHP compounds should be stored with strict exclusion of light, moisture, and oxygen. The ideal protocol is:
-
Use an amber glass vial: This protects the compound from a broad spectrum of light.[1]
-
Store under an inert atmosphere: Backfill the vial with argon or nitrogen before sealing. This displaces oxygen and prevents oxidation.
-
Store in a desiccator: This minimizes exposure to humidity, which can accelerate degradation, particularly in the solid state at elevated temperatures.[6]
-
Keep it cool: Store at 2-8°C. While thermal degradation in dry air is slow, lower temperatures reduce the kinetic rate of any potential degradation pathway.[6]
Q4: I am seeing significant variability in my biological assay results when using DHP solutions. Why?
A: This is almost certainly due to the rapid degradation of DHPs in solution.[3] Photodegradation is significantly faster in solution compared to the solid state.[3] Ambient laboratory lighting can be sufficient to cause significant degradation over the course of a few hours. Furthermore, the pH of your buffer and the presence of dissolved oxygen can also contribute to instability.[3][7] For reproducible results, DHP solutions should be freshly prepared, handled under light-protected conditions (e.g., in amber tubes or under yellow light), and used immediately.
Q5: My HPLC analysis shows a new, significant peak appearing in my DHP sample that was pure last week. What could be the cause besides light?
A: While photodegradation is the most common culprit, other factors can be at play. Oxidative degradation can occur even in the dark if the compound is exposed to air.[8] Additionally, certain solvents or impurities within solvents can catalyze degradation. A less common but documented issue is the leaching of plasticizers, such as phthalates, from plastic storage containers (e.g., Eppendorf tubes, plastic vials) which can then react with the DHP.[9] It is always recommended to store primary stocks and high-purity reference materials in glass vials.[9]
Section 2: Troubleshooting Guides
This section provides structured, in-depth guidance for specific experimental problems.
Problem 1: Rapid Loss of Potency in Cell-Based or In Vitro Assays
-
Symptom: You observe a time-dependent decrease in the biological effect of your DHP compound during an experiment lasting several hours, or your IC50 values are inconsistent between runs. Your stock solution, initially clear, may have developed a yellowish tint.
-
Underlying Causality: The dihydropyridine ring is an electron-rich, non-aromatic system that is thermodynamically driven to aromatize to the more stable pyridine ring. This process is accelerated by light (photons provide the activation energy) and oxidizing agents. The loss of the specific three-dimensional boat-like conformation of the DHP ring upon aromatization results in a complete loss of binding affinity to the L-type calcium channel.[1]
-
Diagnostic Workflow: To pinpoint the cause, a systematic stress test on your compound in the assay medium is required. This allows you to isolate the key destabilizing factor.
Caption: Diagnostic workflow to identify sources of DHP instability in solution. -
Solutions & Best Practices:
-
Light Protection: Always prepare and handle DHP solutions in amber glass vials or tubes wrapped in aluminum foil. Conduct experiments under yellow light (which lacks the high-energy UV wavelengths) whenever possible.
-
Oxygen Exclusion: If oxidation is identified as a problem, prepare buffers and media using water that has been de-gassed by sparging with nitrogen or argon for at least 30 minutes. Consider adding a compatible antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution, but first verify it doesn't interfere with your assay.
-
pH Control: DHP stability can be pH-dependent, with increased degradation observed in acidic media for some derivatives.[3][7] Ensure your assay buffer is robust and maintains a stable pH within the optimal range for your compound (typically near neutral).
-
Fresh is Best: Prepare solutions immediately before use from a freshly weighed solid sample or a recently prepared, cryopreserved concentrated stock. Do not use solutions that have been sitting at room temperature on the bench for hours.
-
Problem 2: Appearance of Impurities During Storage or Post-Purification
-
Symptom: A solid DHP sample, confirmed as >99% pure by HPLC after synthesis, shows significant impurity peaks after several weeks of storage. The primary impurity is often the corresponding pyridine derivative.
-
Underlying Causality: Even in the solid state, DHP molecules can degrade. This is often a surface phenomenon initiated at crystal defects. Humidity can facilitate molecular mobility and hydrolysis of ester groups, while atmospheric oxygen can cause slow oxidation.[6] The process follows first-order kinetics and is accelerated by elevated temperature and humidity.[6]
-
Diagnostic Workflow: An accelerated stability study is the industry-standard method to predict long-term stability and identify problematic storage conditions.
Caption: Experimental workflow for an accelerated solid-state stability study. -
Solutions & Best Practices:
-
Control the Headspace: For long-term storage, after placing the solid in an amber glass vial, flush the headspace with an inert gas like argon or nitrogen before sealing tightly. This displaces both oxygen and ambient moisture.
-
Use a Desiccator: Storing vials within a desiccator containing a drying agent (e.g., silica gel) provides a crucial secondary barrier against humidity.
-
Refrigerate or Freeze: Storing at 2-8°C is standard. For very sensitive compounds or long-term archival, storage at -20°C is recommended, provided the compound is in a tightly sealed, moisture-proof container to prevent condensation upon removal.
-
Recrystallization: Ensure the final product is highly crystalline. Amorphous content can be more hygroscopic and reactive. A final recrystallization step from an appropriate solvent system can significantly improve solid-state stability.
-
Section 3: Key Experimental Protocols
Protocol 1: A General-Purpose Stability-Indicating RP-HPLC Method
This protocol is designed to separate the parent DHP from its primary, more polar pyridine degradation product.
-
Instrumentation:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A common starting point is a gradient of Acetonitrile (ACN) and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
Gradient: Start at 40% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes. (This must be optimized for your specific DHP).
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the parent DHP (e.g., ~238 nm and/or ~350 nm). A DAD is highly recommended to check for peak purity.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL stock solution of your DHP in ACN or methanol.
-
Dilute to a working concentration of ~50 µg/mL using a 50:50 mixture of ACN:Water.
-
-
Validation as Stability-Indicating:
-
Forced Degradation: Prepare four separate samples of your DHP.
-
Acid: Add 0.1 M HCl and heat gently (e.g., 60°C for 2 hours).
-
Base: Add 0.1 M NaOH and heat gently.
-
Oxidative: Add 3% H₂O₂.
-
Photolytic: Expose a solution to a photostability chamber or direct sunlight for 8 hours.
-
-
Analysis: Inject all degraded samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent DHP peak (Resolution > 2.0) and from each other.
-
Protocol 2: Standardized Photostability Testing of a DHP Solution
This protocol is adapted from ICH Q1B guidelines to provide a definitive assessment of photosensitivity.
-
Sample Preparation:
-
Prepare two identical solutions of the DHP in a relevant solvent (e.g., methanol, assay buffer) at a known concentration (e.g., 0.1 mg/mL).
-
Place them in chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).
-
-
Controls:
-
Prepare a "dark control" sample by wrapping one of the containers completely in aluminum foil. This sample will be exposed to the same temperature conditions but not to light.
-
-
Exposure Conditions:
-
Place the test sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent light (conforming to ISO 10977) and near-UV light.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
-
Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the test sample and the dark control.
-
Analyze the samples immediately using the validated stability-indicating HPLC method (Protocol 1).
-
Calculate the percentage of the DHP remaining and the percentage of the primary degradation product formed.
-
-
Interpretation:
-
A significant difference in degradation between the light-exposed sample and the dark control definitively proves photosensitivity. The data can be used to calculate a photodegradation quantum yield if actinometry is performed in parallel.[3]
-
Section 4: Data Summary
The stability of DHPs is highly dependent on their specific substituents. However, general trends can be summarized.
Table 1: Relative Stability of Common Dihydropyridines Under Stress Conditions
| Compound | Photostability (in Solution) | Hydrolytic Stability (Acidic pH) | Oxidative Stability | Notes |
| Nifedipine | Very Low[3][4] | Low[7] | Low | The prototypical photosensitive DHP. |
| Felodipine | Low[3] | Moderate | Moderate | More stable than nifedipine but still requires protection. |
| Amlodipine | Moderate | High | Moderate | Generally considered one of the more stable DHPs. |
| Nisoldipine | Very Low[3] | Low | Low | Stability profile is similar to nifedipine. |
| Nitrendipine | Low[7] | Low (faster in acidic media)[7] | Low | Degradation follows first-order kinetics.[7] |
This table provides a qualitative summary. Quantitative degradation rates must be determined experimentally.
References
-
Ragno, G., Ciava, A., Vetuschi, C., & Fiori, J. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 9-19. [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 24(2), 256. [Link]
-
Ioele, G., De Luca, M., & Ragno, G. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 80. [Link]
-
Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]
-
Yu, Q., Yan, Z., Bao, J., Wang, J. R., & Mei, X. (2017). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. Chemical Communications, 53(83), 11446-11449. [Link]
-
Javidnia, K., Miri, R., Movahed, L., & Golrangi, S. (2003). Photostability Determination of Commercially Available Nifedipine Oral Dosage Forms in Iran. Iranian Journal of Pharmaceutical Research, 2(2), 111-115. [Link]
-
Dalmora, S. L., Oliveira, P. R., Barth, T., & Todeschini, V. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(9), 2859-2866. [Link]
-
Novak, P., Teodorović, A., & Habinovec, I. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]
-
Toma, M., et al. (2018). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under... ResearchGate. [Link]
-
Various Authors. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7599. [Link]
-
Le-Vel, M. A. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]
-
Tassaneeyakul, W., et al. (2020). New generations of dihydropyridines for treatment of hypertension. PMC - PubMed Central. [Link]
Sources
- 1. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for issues related to the oxidative stability of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My purified benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is showing a new, more polar spot on TLC after a few days of storage. What is likely happening?
A1: This is a classic sign of oxidation. The dihydropyridine ring is susceptible to aromatization, leading to the formation of the corresponding pyridine derivative. This oxidation product is typically more polar and will exhibit a lower Rf value on a TLC plate. The presence of air and light can accelerate this process.[1]
Q2: I'm observing a significant decrease in yield during the final purification step of my synthesis. Could oxidation be the culprit?
A2: Yes, oxidation during workup and purification is a common cause of yield loss for dihydropyridine derivatives.[2] Exposure to atmospheric oxygen, especially in the presence of certain solvents or residual acidic/basic catalysts, can promote the conversion of your desired product into its pyridine analog.
Q3: What is the primary mechanism of oxidation for dihydropyridines?
A3: The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-documented process. It generally involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to aromatization. This can be initiated by various factors, including atmospheric oxygen, light, and certain chemical oxidants.[1][3] The process is often initiated by the deprotonation at the N1 position of the dihydropyridine ring.[3]
Q4: Are there any specific functional groups in my molecule that make it more susceptible to oxidation?
A4: The core dihydropyridine ring itself is the primary site of oxidation. While the benzyl carboxylate and methyl groups are relatively stable under normal conditions, the overall electronic nature of the molecule can influence the rate of oxidation.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the oxidation of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Problem 1: Product Degradation During Reaction Workup
Symptoms:
-
Formation of a significant amount of a polar byproduct observed by TLC or LC-MS.
-
The byproduct has a mass that is two units less than the desired product, corresponding to the loss of two hydrogen atoms.
-
Discoloration of the reaction mixture (e.g., turning yellow or brown).
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Exposure to Air | Atmospheric oxygen is a primary oxidant for dihydropyridines. Prolonged exposure during extraction, washing, and concentration steps can lead to significant degradation. | Perform all workup steps under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for extractions and washes. Minimize the time the compound is exposed to air. |
| Residual Oxidizing Agents | If the synthesis involves oxidizing agents, even trace amounts remaining in the reaction mixture can cause unwanted side reactions during workup. | Thoroughly quench any oxidizing agents before initiating the workup. This can be achieved by adding a reducing agent like sodium thiosulfate.[2] |
| pH Extremes | Both strongly acidic and basic conditions can catalyze the oxidation of dihydropyridines. | Neutralize the reaction mixture to a pH of ~7 before extraction. Use a mild buffer solution if necessary to maintain a stable pH. |
Problem 2: Decomposition During Purification by Column Chromatography
Symptoms:
-
Streaking or tailing of the product band on the column.
-
Isolation of fractions containing a mixture of the desired product and its oxidized form.
-
Low overall recovery of the pure compound.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Active Silica Gel | Standard silica gel can have acidic sites that promote the oxidation of sensitive compounds. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine) before packing the column. Alternatively, use neutral alumina for chromatography. |
| Prolonged Chromatography Time | The longer the compound remains on the column, the greater the opportunity for on-column oxidation. | Optimize your chromatography conditions to achieve a rapid separation. Use a slightly more polar solvent system to decrease the retention time of your product. Flash chromatography is preferred over gravity chromatography. |
| Solvent Purity | Peroxides in solvents like diethyl ether or THF can act as oxidizing agents. | Use freshly distilled or peroxide-free solvents for chromatography. Test for peroxides before use, especially with older solvent stocks. |
Problem 3: Instability of the Purified Compound During Storage
Symptoms:
-
The appearance of impurities in a previously pure sample over time, as confirmed by NMR, HPLC, or LC-MS.
-
A change in the physical appearance of the solid (e.g., from a white powder to a yellowish or brownish solid).
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Exposure to Air and Light | Dihydropyridines are known to be sensitive to both oxygen and light, which can trigger oxidative degradation.[1] | Store the purified compound in an amber vial under an inert atmosphere (Nitrogen or Argon).[4] For long-term storage, sealing the vial with a Teflon-lined cap is recommended. |
| Elevated Temperature | Higher temperatures can increase the rate of decomposition. | Store the compound at low temperatures, preferably in a freezer (-20°C).[4] |
| Presence of Trace Impurities | Residual solvent or catalytic impurities can promote degradation over time. | Ensure the compound is thoroughly dried under high vacuum to remove all traces of solvent. If impurities are suspected, re-purification may be necessary. |
III. Experimental Protocols
Protocol 1: Inert Atmosphere Workup
This protocol minimizes exposure to atmospheric oxygen during the extraction and washing phases of your synthesis.
Sources
Technical Support Center: Catalyst Selection for Improved Hantzsch Synthesis Yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction outcomes. The classical Hantzsch synthesis, while foundational, often suffers from drawbacks such as harsh reaction conditions, long reaction times, and modest yields[1]. The strategic selection of a catalyst is the most critical parameter for overcoming these limitations and achieving high-yield, efficient, and clean synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous biologically active compounds[2][3].
This document provides in-depth, field-proven insights in a troubleshooting-oriented format. We will explore the causality behind catalyst choice, helping you to not only solve immediate experimental issues but also to build a robust, self-validating protocol for your future work.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common initial questions regarding the role and choice of catalysts in the Hantzsch synthesis.
Q1: Why is a catalyst often necessary for the Hantzsch synthesis?
The classical, uncatalyzed Hantzsch reaction—a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia—is often inefficient[1]. It typically requires high temperatures and prolonged reaction times, leading to low yields and the formation of side products[1][4]. Catalysts accelerate the key steps of the reaction mechanism, primarily the Knoevenagel condensation and Michael addition, allowing the reaction to proceed under milder conditions with significantly improved yields and shorter reaction times[2][5].
Q2: What are the main classes of catalysts used in the Hantzsch reaction?
A wide array of catalysts has been successfully employed. They can be broadly categorized as:
-
Brønsted Acids: Protonic acids like p-toluenesulfonic acid (p-TSA) are effective and have been shown to produce yields of up to 96% under specific conditions[1].
-
Lewis Acids: These are electron-pair acceptors and are highly effective. Examples include ceric ammonium nitrate (CAN), bismuth nitrate (Bi(NO₃)₃), and zinc(II) complexes like Zn[(L)proline]₂[4][6][7].
-
Heterogeneous Catalysts: These solid-phase catalysts are easily separated from the reaction mixture, simplifying workup and enabling catalyst recycling. Examples include sulfonic acid functionalized on silica gel or magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (MOFs)[2][5][7].
-
Organocatalysts: These are metal-free organic molecules that can catalyze the reaction, often used for asymmetric synthesis. Common examples include amines, thioureas, and chiral phosphoric acids[8].
-
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst, offering a "green" alternative with high yields at room temperature[1].
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on your priorities for the synthesis:
-
Homogeneous Catalysts (e.g., p-TSA, CAN) are dissolved in the reaction medium, often leading to high catalytic activity and excellent yields due to high accessibility of the catalytic sites. However, their removal from the final product can be challenging, often requiring aqueous workups or chromatography.
-
Heterogeneous Catalysts (e.g., Fe₃O₄@SiO₂-SO₃H, MOFs) are in a different phase from the reaction mixture (typically solid in a liquid solution). Their primary advantage is the ease of separation—often by simple filtration—which simplifies purification and allows for the catalyst to be recovered and reused multiple times. This makes the process more cost-effective and environmentally friendly[2][7].
Q4: What is the mechanistic role of a Brønsted vs. a Lewis acid catalyst in this reaction?
Both Brønsted and Lewis acids facilitate the reaction but through slightly different activation modes.
-
A Brønsted acid donates a proton to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack. This accelerates the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.
-
A Lewis acid coordinates to the carbonyl oxygen of the aldehyde, also increasing its electrophilicity. Lewis acids are particularly effective and can offer different selectivity compared to Brønsted acids. For instance, Bi(NO₃)₃ has been shown to be more effective than other Lewis acids in certain contexts, highlighting the importance of metal choice[7].
Both catalyst types ultimately promote the formation of the key enamine and α,β-unsaturated ketoester intermediates, which then combine and cyclize to form the dihydropyridine ring[2][5].
Q5: Are there "green" catalyst options for the Hantzsch synthesis?
Absolutely. The development of environmentally friendly protocols is a major focus of modern Hantzsch synthesis research. Key green approaches include:
-
Using water as a solvent: Catalysts like tannic acid have shown high efficacy in water[2]. Some protocols even work well in an ethanol-water mixture or under "on-water" conditions without any organic solvent[9].
-
Solvent-free reactions: Many modern catalysts, such as ceric ammonium nitrate (CAN) or Zn[(L)proline]₂, work efficiently under solvent-free conditions, often requiring just grinding the reactants together at room temperature or with gentle heating[4][6]. This dramatically reduces solvent waste.
-
Catalyst-free methods: Under specific conditions, such as heating the neat reactants, the Hantzsch synthesis can proceed without any added catalyst, representing the ultimate green approach[10].
-
Reusable heterogeneous catalysts: As mentioned, solid-supported catalysts minimize waste by allowing for easy recovery and reuse over multiple reaction cycles[2][7].
Section 2: Troubleshooting Guide for Low Hantzsch Synthesis Yield
This guide uses a question-and-answer format to address specific experimental failures and provides actionable solutions centered on catalyst selection.
Q1: My reaction is very slow and the yield is low. What is the first thing to check?
Answer: The most likely culprit is the absence of a suitable catalyst. The uncatalyzed Hantzsch reaction is notoriously slow and low-yielding[1].
Causality & Solution: The reaction mechanism involves several equilibrium steps, including condensations and cyclization. Without a catalyst, the activation energies for these steps are high. Introducing an acid catalyst (either Brønsted or Lewis) dramatically accelerates the rate-limiting steps.
Recommended Action:
-
Introduce a Catalyst: Start with a simple, inexpensive Brønsted acid like p-toluenesulfonic acid (p-TSA) at a loading of 5-10 mol%. A model experiment using p-TSA under ultrasonic irradiation in aqueous micelles demonstrated a yield of 96%[1].
-
Consider a Lewis Acid: If p-TSA is not effective for your specific substrates, a Lewis acid like ceric ammonium nitrate (CAN) can be highly efficient, often under solvent-free conditions at room temperature, which simplifies the protocol significantly[4].
Q2: I'm observing significant side product formation, particularly symmetrical Hantzsch esters. How can my choice of catalyst help?
Answer: The formation of symmetrical byproducts, where two molecules of the same β-dicarbonyl compound react with the aldehyde, is a common issue in unsymmetrical Hantzsch syntheses[11]. Your catalyst and reaction conditions can influence the relative rates of the desired and undesired reaction pathways.
Causality & Solution: These impurities arise when the rates of the competing Knoevenagel condensations and subsequent Michael additions are not well-controlled. A highly active catalyst can sometimes exacerbate this if it non-selectively accelerates all possible reaction pathways.
Recommended Action:
-
Optimize Stoichiometry: Before changing the catalyst, ensure your reactant stoichiometry is optimized. Sometimes, a slight excess of one β-ketoester is required. However, in plant-scale manufacturing, it was found that limiting the charge of one of the dicarbonyl components was necessary to control the formation of the corresponding symmetrical impurity[11].
-
Screen Different Catalyst Classes: The choice of catalyst can influence selectivity. A heterogeneous catalyst might offer better control due to steric hindrance at the active sites. For instance, a solid-supported acid like silica-sulfonic acid provides defined catalytic sites that may favor the desired pathway over the formation of bulky symmetrical side products[5].
-
Modify Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the pathway with the lower activation energy, which is hopefully your desired reaction.
Q3: My catalyst is effective, but it's difficult to remove from the reaction mixture, complicating purification. What are my options?
Answer: This is a classic drawback of homogeneous catalysts. The solution is to switch to a heterogeneous catalytic system.
Causality & Solution: Homogeneous catalysts are molecularly dispersed, requiring chromatographic separation or liquid-liquid extraction for removal. Heterogeneous catalysts exist as a separate solid phase.
Recommended Action:
-
Select a Heterogeneous Catalyst: There are many excellent options that combine high reactivity with ease of use.
-
Sulfonic Acid on Silica Gel (SiO₂-SO₃H): An efficient, reusable, and metal-free solid acid catalyst[5].
-
Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H): These offer extremely simple separation. After the reaction, the catalyst can be removed from the solution using an external magnet. They have been shown to provide near-quantitative yields in under 30 minutes[2].
-
Modified Heteropoly Acids: Catalysts like WOₓ-FeP have demonstrated excellent yields (88-92%) and can be reused up to six times with minimal loss of activity[7].
-
Q4: I need to run the reaction under milder, more environmentally friendly conditions (lower temperature, less hazardous solvent). Which catalysts are suitable?
Answer: Many modern catalysts are designed specifically for green and sustainable chemistry.
Causality & Solution: Highly active catalysts lower the activation energy of the reaction so significantly that thermal energy input (heating) becomes less critical. They can also be designed to function in benign solvents like water or ethanol, or in their absence.
Recommended Action:
-
Solvent-Free Synthesis: Use catalysts known to perform well under neat conditions. Ceric ammonium nitrate (CAN) and Zn[(L)proline]₂ are excellent choices for room-temperature, solvent-free reactions that proceed in a short time with good to excellent yields[4][6].
-
Aqueous Synthesis: Explore water-soluble or water-tolerant catalysts. Tannic acid is a natural, biodegradable catalyst that works efficiently in water at 80 °C, yielding excellent results[2].
-
Energy-Efficient Methods: Couple your catalyst with energy sources like microwave irradiation or ultrasound. These methods can dramatically shorten reaction times and often improve yields. For example, p-TSA catalysis under ultrasonic irradiation in water has proven highly effective[1].
Section 3: Catalyst Performance & Experimental Protocols
Comparative Data on Catalyst Performance
The selection of a catalyst has a profound impact on reaction yield and time. The table below summarizes the performance of various catalytic systems for the synthesis of a model compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, from benzaldehyde, ethyl acetoacetate, and an ammonia source.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | 8 h | 65% | [2] |
| p-TSA | Ethanol | Reflux | 6 h | 82% | [2] |
| p-TSA (Ultrasound) | Water (micelles) | RT | 15-25 min | 96% | [1] |
| Ceric Ammonium Nitrate (CAN) | None (Solvent-free) | RT | 5-10 min | 90-98% | [4] |
| Zn[(L)proline]₂ | None (Solvent-free) | 80 °C | 30 min | 92% | [6] |
| Tannic Acid | Water | 80 °C | 1 h | 94% | [2] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 °C | 0.5 h | 96% | [2] |
| UiO-66-NH₂ (MOF) | Ethanol | RT | 0.5 h | 98% | [2] |
Analysis: The data clearly demonstrates that catalyzed reactions offer significant advantages over the uncatalyzed process. Modern heterogeneous catalysts (Fe₃O₄@SiO₂-SO₃H, UiO-66-NH₂) and green catalysts (CAN, Tannic Acid) provide exceptional yields in dramatically shorter times and under milder conditions[2].
Experimental Protocol: High-Yield Synthesis Using a Reusable Heterogeneous Catalyst
This protocol describes a general procedure for the Hantzsch synthesis using silica-supported sulfonic acid (SiO₂-SO₃H), a robust and reusable heterogeneous catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Silica-sulfonic acid (SiO₂-SO₃H) (e.g., 0.05 g, ~10 mol% acidity)
-
Ethanol (5 mL)
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add the silica-sulfonic acid catalyst to the mixture.
-
Reaction: Stir the mixture at 60-80 °C (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration. Wash the recovered catalyst with ethanol and dry it in an oven for reuse in subsequent reactions.
-
Product Isolation: Pour the filtrate into cold water (20 mL). The solid 1,4-dihydropyridine product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction pathway is key to effective troubleshooting. The following diagrams illustrate the catalytic cycle and a logical workflow for addressing low yields.
Caption: The catalytic cycle of the acid-catalyzed Hantzsch synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Section 5: References
-
Faisca Phillips, A. M., & Pombeiro, A. J. L. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Catalysts, 13(2), 419. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Gupta, M., Gupta, V. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Pharmacy Research, 5(1), 543-550. [Link]
-
Li, P., et al. (2024). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. [Link]
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
-
Kumar, D., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(58), 36569-36579. [Link]
-
Das, B., et al. (2016). Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. Synthetic Communications, 46(15), 1285-1293. [Link]
-
Shaikh, I. N., et al. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). ChemistrySelect, 9(1). [Link]
-
Dunn, P. J., et al. (2004). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 8(4), 620-626. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2840-2850. [Link]
-
Kumar, A., & Maurya, R. A. (2007). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. The Journal of Organic Chemistry, 72(11), 4107-4111. [Link]
-
Faisca Phillips, A. M., & Pombeiro, A. J. L. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Catalysts, 13(2), 419. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
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- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Benzyl 2-Methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a precise understanding of its molecular architecture is paramount for predicting its biological activity, optimizing its synthesis, and ensuring its intellectual property standing. This guide provides an in-depth comparison of the state-of-the-art analytical techniques employed to elucidate and confirm the structure of this promising scaffold. We will delve into the "why" behind the "how," offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Subject Molecule: Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
The target of our investigation is benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a derivative of the dihydropyridinone core. This heterocyclic motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The introduction of a methyl group at the 2-position and the N-benzyloxycarbonyl (Cbz) protecting group bestows specific stereochemical and electronic properties that necessitate a multi-faceted analytical approach for complete structural verification.
Molecular Structure:
Caption: 2D structure of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can provide a complete and irrefutable picture of a molecule's structure. Instead, a synergistic combination of spectroscopic and spectrometric methods is employed, each providing a unique piece of the structural puzzle. This guide will focus on the "big four" of structural organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and the definitive method of X-ray Crystallography.
Caption: Key 2D NMR correlations for structural elucidation.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1] Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic and Vinylic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1715-1735 | C=O stretch | Carbamate |
| ~1660-1680 | C=O stretch | α,β-unsaturated ketone |
| ~1600-1620 | C=C stretch | Vinylic |
| ~1450-1500 | C=C stretch | Aromatic |
The presence of two distinct carbonyl absorption bands is a key diagnostic feature for this molecule. The higher frequency band corresponds to the less conjugated carbamate carbonyl, while the lower frequency band is characteristic of the α,β-unsaturated ketone system within the dihydropyridinone ring. [2]
Experimental Protocol for IR Spectroscopy
A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry: Determining the Molecular Weight and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₄H₁₅NO₃
-
Monoisotopic Mass: 245.1052 g/mol
-
Expected HRMS (ESI+): [M+H]⁺ = 246.1125, [M+Na]⁺ = 268.0944
Fragmentation Analysis:
The fragmentation pattern in the mass spectrum can provide valuable structural information. For N-benzyl protected compounds, a characteristic fragmentation is the loss of the benzyl group, often observed as a prominent peak at m/z 91, corresponding to the tropylium ion. [3]For the target molecule, other expected fragmentations could involve the loss of CO₂ from the carbamate or cleavages within the dihydropyridinone ring. The fragmentation of the related beta-lactam ring systems often involves cleavage of the four-membered ring, and similar pathways could be anticipated here. [4]
Experimental Protocol for High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the instrument will allow for the determination of the exact mass of the molecular ion.
-
Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
X-ray Crystallography: The Definitive Structure
While the spectroscopic and spectrometric techniques described above provide a wealth of information to deduce the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique is contingent on the ability to grow a high-quality single crystal of the compound.
Crystallization Techniques for Small Organic Molecules
The growth of diffraction-quality crystals is often the most challenging step. Several common techniques can be employed:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form. [5]* Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. As the more volatile solvent slowly evaporates and diffuses into the anti-solvent, the solubility of the compound decreases, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.
Experimental Workflow for X-ray Crystallography
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Conclusion: A Symphony of Analytical Techniques
The structural confirmation of a novel molecule like benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is not a solo performance but rather a symphony of complementary analytical techniques. NMR spectroscopy provides the intricate details of the carbon-hydrogen framework, IR spectroscopy illuminates the functional groups, and mass spectrometry weighs in with the precise molecular formula and fragmentation clues. Finally, X-ray crystallography, when successful, provides the grand finale—a definitive and beautiful three-dimensional portrait of the molecule. By judiciously applying and interpreting the data from each of these powerful methods, researchers can confidently establish the molecular structure, paving the way for further exploration of the compound's chemical and biological properties.
References
- Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Iranian Chemical Society.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- 13-C NMR - How Many Signals. Master Organic Chemistry.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- (S)-N-Benzyl-2-methyl-1,2,3,4-tetra-hydro-isoquinoline-3-carboxamide. Acta Crystallographica Section E.
- Chemical shifts (δ, ppm) 1 H NMR of the studied compounds.
- 4-Methylpyridine(108-89-4) 13C NMR spectrum. ChemicalBook.
- Mass Spectral Profile for Rapid Differentiating Beta-Lactams From Their Ring-Opened Impurities. Journal of the American Society for Mass Spectrometry.
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- Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
- Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
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- Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
- Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.
- Intramolecular hydrogen bonds in 1,4-dihydropyridine deriv
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.
- Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucid
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
- α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.
- N-Benzyl-4-hydroxy-2-methyl-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide. Acta Crystallographica Section E.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules.
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A Researcher's Guide to Characterizing the Cross-Reactivity of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its biological specificity. This guide provides a comprehensive framework for assessing the cross-reactivity of a promising, yet uncharacterized molecule: benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. While direct biological data for this specific compound is not yet publicly available, its dihydropyridine scaffold provides a strong rationale for a targeted and systematic investigation of its potential biological activities and off-target effects.
The dihydropyridine class of molecules is well-established in pharmacology, with many approved drugs primarily acting as L-type calcium channel blockers.[1][2] These agents are widely used in the management of hypertension and angina.[1][2] However, as with any small molecule, the potential for interactions with other structurally related or unrelated biological targets is a significant concern that can lead to unexpected side effects or even therapeutic benefits. This guide, therefore, is not just a set of protocols, but a strategic roadmap for building a comprehensive cross-reactivity profile for benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, ensuring a thorough understanding of its biological footprint.
Part 1: Foundational Assessment - Primary Target and Cytotoxicity
The logical first step in characterizing a novel compound is to assess its activity at its most probable primary target and to determine its general cytotoxicity. Based on its dihydropyridine core, the primary target for benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is hypothesized to be the L-type voltage-gated calcium channel.[3][4]
Primary Target Engagement: L-type Calcium Channel Binding Assay
To confirm the predicted interaction with the L-type calcium channel, a competitive radioligand binding assay is the gold standard.[5][6] This assay will determine the affinity of the test compound for the channel by measuring its ability to displace a known high-affinity radiolabeled ligand.
Experimental Protocol: L-type Calcium Channel Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture a suitable cell line expressing a high density of L-type calcium channels (e.g., HEK293 cells stably expressing the CACNA1C subunit).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-nitrendipine at its Kd concentration), and a range of concentrations of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (e.g., from 1 nM to 100 µM).
-
For the determination of non-specific binding, include wells with the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM nifedipine).
-
For total binding, include wells with only the radioligand and the cell membranes.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.[7]
-
Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
General Cytotoxicity Assessment: The MTT Assay
Before proceeding to more specific off-target assays, it is crucial to determine the concentration range at which benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate exhibits general cytotoxicity. The MTT assay is a reliable and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Plate a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in cell culture medium (e.g., from 0.1 µM to 200 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the cells for a period that is relevant to the intended application (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).
-
Part 2: A Tiered Approach to Cross-Reactivity Profiling
With the primary target affinity and general cytotoxicity established, a systematic, tiered approach to screen for off-target interactions is recommended. This allows for a cost-effective and logical progression from broad screening to more focused investigations.
Caption: A tiered screening cascade for assessing the cross-reactivity of a novel compound.
Tier 1: Broad Off-Target Screening
The initial tier involves screening the compound against large, well-characterized panels of common off-targets to identify any potential liabilities early in the discovery process.
A. GPCR Safety Panel:
G-protein coupled receptors (GPCRs) represent a major class of drug targets, and unintended interactions with these receptors can lead to a variety of side effects.[12][13] Screening against a panel of GPCRs associated with known adverse drug reactions is a critical step.[14][15]
-
Recommendation: Employ a commercially available GPCR safety panel (e.g., Eurofins SafetyScreen44™ or a similar service) that typically includes a wide range of receptors such as adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors. These are often conducted as radioligand binding assays.
B. Kinase Profiling Panel:
The human kinome is another large family of enzymes that are frequent off-targets for small molecule drugs.[16][17] Unintended kinase inhibition can lead to a range of toxicities.
-
Recommendation: Utilize a broad kinase profiling service (e.g., Reaction Biology's KinomeScan® or a similar platform) to assess the inhibitory activity of the compound against a large panel of human kinases at a single high concentration (e.g., 10 µM). Any significant inhibition (e.g., >50%) would warrant further investigation.
Experimental Protocol: General Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for assessing kinase activity by measuring the amount of ATP remaining after the kinase reaction.[18][19]
-
Kinase Reaction:
-
In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP at a concentration near its Km value.[20]
-
Add benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate at the desired screening concentration (e.g., 10 µM). Include a known inhibitor as a positive control and a vehicle-only (DMSO) as a negative control.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP.
-
Add a second reagent that converts the ADP generated by the kinase reaction back to ATP.
-
Add a luciferase/luciferin reagent to produce a luminescent signal that is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the positive and negative controls.
-
Tier 2: Focused Secondary Assays
If hits are identified in the broad screening panels, or if there are structural alerts within the molecule, more focused secondary assays are required to confirm and quantify these interactions.
A. hERG Channel Assay:
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[21][22] Given the cardiovascular activity of the dihydropyridine class, this is a mandatory safety assessment.
-
Recommendation: A manual or automated patch-clamp electrophysiology assay is the gold standard for assessing hERG channel inhibition.[21][23] This assay directly measures the flow of ions through the hERG channel in the presence of the test compound.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Harvest the cells and prepare a single-cell suspension.
-
-
Electrophysiological Recording:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit hERG currents.[23]
-
Record baseline hERG currents.
-
-
Compound Application:
-
Perfuse the cells with a solution containing benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate at a range of concentrations.
-
Record the hERG currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of inhibition of the hERG current relative to the baseline.
-
Determine the IC₅₀ value for hERG inhibition.
-
B. Nuclear Receptor Panel:
Nuclear receptors are another important class of off-targets that can mediate a variety of toxicities, including endocrine disruption.
-
Recommendation: Screen the compound against a panel of key nuclear receptors, such as the estrogen, androgen, and glucocorticoid receptors, using ligand binding or reporter gene assays.[24][25]
Tier 3: In-depth Mechanistic Studies
For any confirmed off-target interactions, further mechanistic studies are necessary to understand the functional consequences.
-
Recommendation: For confirmed hits, progress to cell-based functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist. For example, a hit on a GPCR in a binding assay should be followed up with a functional assay that measures a downstream signaling event, such as cAMP production or calcium mobilization.
Data Presentation and Interpretation
A clear and concise presentation of the cross-reactivity data is essential for making informed decisions about the future of the compound.
Table 1: Summary of Cross-Reactivity Profile for Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
| Assay Type | Target | Result (IC₅₀/EC₅₀/CC₅₀) | Fold Selectivity vs. Primary Target | Comments |
| Primary Target | L-type Calcium Channel | e.g., 50 nM (Ki) | - | Potent activity at the predicted primary target. |
| Cytotoxicity | HeLa Cells | e.g., >100 µM | >2000-fold | Low general cytotoxicity. |
| GPCR Panel | Adrenergic α₁ | e.g., 2.5 µM | 50-fold | Moderate off-target activity. |
| Dopamine D₂ | e.g., >10 µM | >200-fold | No significant activity. | |
| Kinase Panel | Kinase X | e.g., 1.2 µM | 24-fold | Moderate off-target activity. |
| Kinase Y | e.g., >10 µM | >200-fold | No significant activity. | |
| hERG Channel | hERG | e.g., 8 µM | 160-fold | A reasonable therapeutic window is likely. |
| Nuclear Receptors | Estrogen Receptor α | e.g., >10 µM | >200-fold | No significant activity. |
A selectivity of >100-fold between the primary target and any off-targets is generally considered a good starting point for a drug discovery program.
Visualizing Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The lack of existing biological data for benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate necessitates a structured and predictive approach to understanding its potential for cross-reactivity. By leveraging the known pharmacology of the dihydropyridine class and employing a tiered screening cascade, researchers can systematically build a comprehensive profile of this novel compound's biological activity. This guide provides the strategic framework and detailed methodologies to de-risk its development and uncover its full therapeutic potential. A thorough investigation of its on- and off-target activities is not merely a precautionary measure but a fundamental component of rigorous scientific inquiry and responsible drug development.
References
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National Center for Biotechnology Information (2024). Calcium Channel Blockers. In: StatPearls. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Ninja Nerd (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available from: [Link]
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Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Available from: [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Evotec (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]
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Tanso Biosciences (2024). GPCR Safety Panels Launched. Available from: [Link]
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Triggle, D. J., & Rampe, D. (1989). 1,4-Dihydropyridine activators and antagonists: structural and functional distinctions. Trends in Pharmacological Sciences, 10(12), 507–511. Available from: [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Available from: [Link]
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Reaction Biology (n.d.). Nuclear Receptor Assay Services. Available from: [Link]
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U.S. Food and Drug Administration (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
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Al-Deresawi, M. S. (2023). MTT (Assay protocol). Protocols.io. Available from: [Link]
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CV Pharmacology (n.d.). Calcium-Channel Blockers (CCBs). Available from: [Link]
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Zhang, L. L., & Shan, L. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(4), 148–154. Available from: [Link]
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Tang, Q., et al. (2013). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (78), e50534. Available from: [Link]
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National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Rhesus Medicine (2020). Dihydropyridine v Non Dihydropyridine Calcium Channel Blockers (CCB). YouTube. Available from: [Link]
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Eurofins Discovery (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Available from: [Link]
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BMG LABTECH (2020). Kinase assays. Available from: [Link]
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Wikipedia (n.d.). Depressant. Available from: [Link]
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- Willems, H., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
